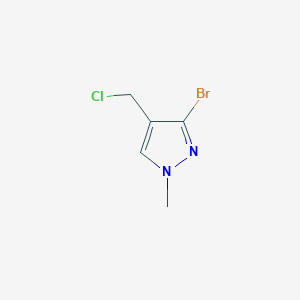![molecular formula C14H9F3N2 B1449127 6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1261819-27-5](/img/structure/B1449127.png)
6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine
概要
説明
“6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Anticancer Activity
- Synthesis and Biological Evaluation : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, closely related to 6-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine, were synthesized and evaluated for anticancer activity against various cancer cell lines, including lung, breast, prostate, and cervical cancer. Promising bioactivity was observed at micro molar concentrations (Chavva et al., 2013).
Chemical Synthesis and Reactions
- Bronsted Acids and Bases Effects : The reaction of amines with trifluoromethyl-β-diketones, involving 6-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine, showed that the trifluoromethyl group increased electrophilicity and affected the reaction's regiochemistry (De Rosa et al., 2015).
Structural and Spectral Studies
- Vibrational Spectra Analysis : Investigations on similar compounds, including 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine, provided insights into the structure and vibrational spectra, aiding in the understanding of the chemical characteristics of related compounds (Bahgat et al., 2009).
Crystallography and Molecular Conformation
- Crystal Structure Examination : Research on 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine, a compound structurally related to 6-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine, involved determining its crystal structure and investigating the reaction mechanism with unsaturated carbonyl compounds (Liu et al., 2013).
Polymer Synthesis
- Polymer Development : The synthesis of novel pyridine-containing aromatic diamine monomers, including derivatives of 6-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine, led to the creation of fluorinated pyridine-bridged aromatic poly(ether-imide)s with unique thermal and mechanical properties (Wang et al., 2008).
作用機序
Safety and Hazards
According to the safety data sheet of a similar compound, “2,3,6-Trifluoro-4-(trifluoromethyl)pyridine”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
特性
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-3-1-9(2-4-11)10-7-13-12(19-8-10)5-6-18-13/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOLBRTWZXTWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CN3)N=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



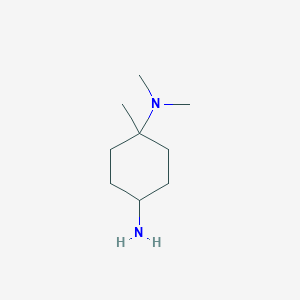

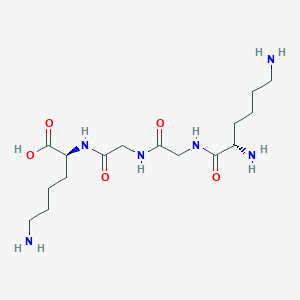

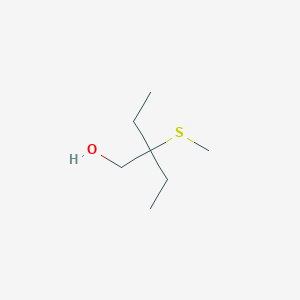
![(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid](/img/structure/B1449051.png)
![(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1449052.png)
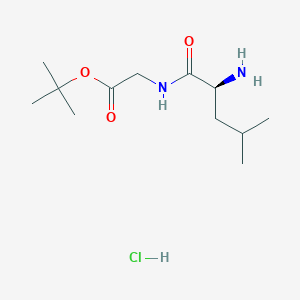
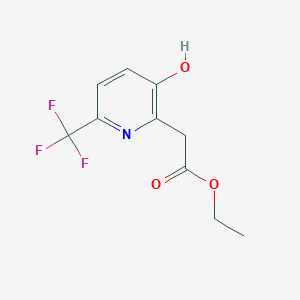

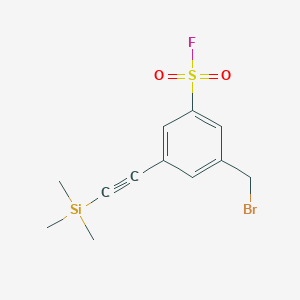
![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)

